molecular formula C17H21N3O7 B3263843 tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate CAS No. 380629-71-0

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate

Cat. No.: B3263843
CAS No.: 380629-71-0
M. Wt: 379.4 g/mol
InChI Key: YQNSSSOCWZUQME-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate features a complex carbamate structure with a 5-nitro-1,2-benzoxazol-3-yl substituent. This moiety combines a fused benzoxazole heterocycle with a nitro group at the 5-position, which imparts significant electron-withdrawing character. Carbamates of this type are often utilized as intermediates in organic synthesis, particularly in pharmaceutical applications where protecting groups or tailored reactivity are required. The tert-butyloxycarbonyl (Boc) group enhances stability under basic conditions, while the nitro group may influence redox properties or serve as a site for further functionalization .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O7/c1-16(2,3)25-14(21)19(15(22)26-17(4,5)6)13-11-9-10(20(23)24)7-8-12(11)27-18-13/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNSSSOCWZUQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NOC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural Analogs and Key Features

Compound Name (CAS or ID) Substituents/Backbone Functional Groups Notable Features
Target Compound 5-nitro-1,2-benzoxazol-3-yl Carbamate, Nitro Electron-withdrawing nitro group; fused heterocyclic system
PB07473 (1330069-67-4) (1R,2S)-2-hydroxycyclopentyl Carbamate, Hydroxyl Chiral centers; polar hydroxyl group enhances solubility
PBY1403191 (1290191-64-8) (1R,3R)-3-hydroxycyclopentyl Carbamate, Hydroxyl Stereochemical variation; potential for hydrogen bonding
PBN20122108 (207729-03-1) cis-3-hydroxycyclopentyl Carbamate, Hydroxyl Cis-configuration; moderate steric hindrance
PBLJ3573 (473839-06-4) cis-3-methylpiperidin-4-yl Carbamate, Methylpiperidine Rigid bicyclic structure; increased lipophilicity
CAS 1803595-41-6 2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl Carbamate, Formyl Electrophilic formyl group; reactive toward nucleophiles

Key Comparative Insights

  • Hydrogen Bonding : Hydroxyl-containing derivatives (e.g., PBY1403191) exhibit stronger hydrogen-bonding capacity, which may influence crystal packing and melting points .
  • Steric and Stereochemical Factors : Compounds like PBN20122108 (cis-3-hydroxycyclopentyl) and PBLJ3573 (cis-3-methylpiperidin-4-yl) demonstrate how stereochemistry and ring conformation affect molecular interactions and bioavailability .
  • Reactivity : The formyl group in CAS 1803595-41-6 provides a reactive site for conjugation, contrasting with the nitro group’s role in directing electrophilic substitution or reduction reactions .

Analytical Methods for Characterization

Crystallographic tools such as Mercury (for visualizing crystal packing and hydrogen-bonding networks) and SHELX (for refining structural models) are critical in analyzing these compounds . For example, hydrogen-bonding patterns in hydroxylated carbamates can be systematically categorized using graph set analysis, as described by Bernstein et al. .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this carbamate derivative?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate precursors with nitrobenzoxazole derivatives under controlled conditions. Key parameters include:
  • Temperature : Maintain 0–5°C during amine activation to minimize side reactions.
  • pH : Adjust to 8–9 using triethylamine or DMAP to stabilize intermediates.
  • Solvents : Dichloromethane or acetonitrile enhances solubility and reaction kinetics .
  • Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC for carbamate bond formation.

Q. Comparative Synthesis Routes

PrecursorCoupling AgentYield (%)Purity (%)
5-Nitro-1,2-benzoxazol-3-amineEDC/HOBt7898
tert-Butyl chloroformateDCC/DMAP6595
Adapted from tert-butyl carbamate synthesis protocols .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra to verify tert-butyl (δ 1.2–1.4 ppm) and nitrobenzoxazole (δ 8.1–8.3 ppm) groups.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 367.3).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Q. What safety protocols are critical for handling and storing this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers at –20°C, shielded from light and moisture to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro group-derived vapors .

Advanced Research Questions

Q. How should researchers design experiments to evaluate environmental persistence and degradation pathways?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–10) to simulate photodegradation.
  • Biotic Studies : Use soil microcosms with Pseudomonas spp. to assess microbial degradation.
  • Analytical Tools : Track degradation via LC-MS/MS and quantify metabolites (e.g., nitroreduction products).

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Dose-Response Replication : Test the compound at standardized concentrations (1–100 µM) in triplicate across cell lines (e.g., HEK293, HepG2).
  • Structural Validation : Use X-ray crystallography (if crystalline) or DFT calculations to confirm stereoelectronic effects .
  • Assay Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and validate receptor-binding assays via SPR or ITC .

Q. What strategies optimize stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • pH Buffering : Use phosphate (pH 6–8) or citrate (pH 3–5) buffers to identify stability thresholds.
  • Lyophilization : For long-term storage, lyophilize with trehalose (5% w/v) to prevent hydrolysis .

Q. How does the nitro group influence pharmacological activity compared to analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs replacing –NO₂ with –NH₂ or –CF₃. Test in kinase inhibition assays (e.g., EGFR, VEGFR2).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities.
  • Metabolic Profiling : Use liver microsomes to assess nitroreduction vs. oxidative metabolism .

Q. Comparative Bioactivity of Nitro vs. Non-Nitro Analogs

CompoundIC₅₀ (EGFR, nM)LogPSolubility (µg/mL)
Nitro derivative12.32.845
Amino analog89.71.2120
Data from kinase inhibition assays .

Q. What advanced characterization techniques resolve ambiguities in stereochemistry or polymorphism?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Determine absolute configuration and intermolecular interactions.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and polymorph transitions.
  • Solid-State NMR : Analyze crystallinity and hydrogen-bonding networks .

Q. How to design a structure-activity study comparing carbamate derivatives?

  • Methodological Answer :
  • Library Design : Include tert-butyl, cyclohexyl, and benzyl carbamates with varied substituents.
  • High-Throughput Screening (HTS) : Use 384-well plates for cytotoxicity (MTT assay) and target engagement (FRET).
  • Multivariate Analysis : Apply PCA to correlate logP, polar surface area, and bioactivity .

Q. What methodologies assess the compound’s impact on ecological systems?

  • Methodological Answer :
  • Aquatic Toxicity : Test Daphnia magna survival (48-hr LC₅₀) and algal growth inhibition (OECD 201).
  • Soil Microcosms : Measure nitrification rates and microbial diversity (16S rRNA sequencing).
  • Bioaccumulation : Use radiolabeled compound (¹⁴C) to track uptake in Lumbricus terrestris .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate

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